
(R)-(R)-Bppfoh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-®-Bppfoh is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject for research in chemistry, biology, and medicine. The compound’s structure and properties allow it to participate in a variety of chemical reactions, making it a versatile tool for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-Bppfoh typically involves a series of stereoselective reactions. One common method is the reduction of a precursor compound using a chiral catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved. For example, a hybrid reduction–impregnation method can be employed to enhance the selectivity and yield of the desired enantiomer .
Industrial Production Methods
Industrial production of ®-®-Bppfoh may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be utilized to streamline the production process. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-®-Bppfoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-®-Bppfoh include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives of ®-®-Bppfoh.
Aplicaciones Científicas De Investigación
®-®-Bppfoh has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Medicine: ®-®-Bppfoh is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-®-Bppfoh involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on the molecular interactions and binding affinities help elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-®-Bppfoh include other chiral molecules with analogous structures and properties. Examples include:
- ®-®-formoterol
- ®-®-warfarin
- ®-®-etodolac
Uniqueness
What sets ®-®-Bppfoh apart from these similar compounds is its specific stereochemistry and the unique reactions it undergoes. Its versatility in various chemical reactions and applications in multiple scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C36H32FeOP2 |
|---|---|
Peso molecular |
598.4 g/mol |
InChI |
InChI=1S/C19H18OP.C17H14P.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2-15,20H,1H3;1-14H; |
Clave InChI |
FERMACBSYLSZHF-UHFFFAOYSA-N |
SMILES canónico |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


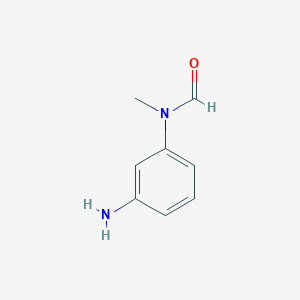
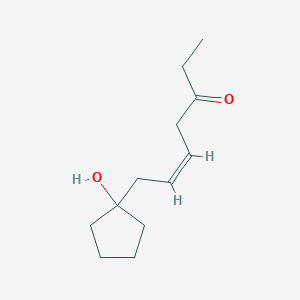
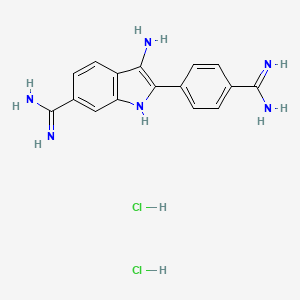
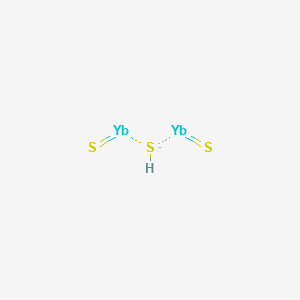
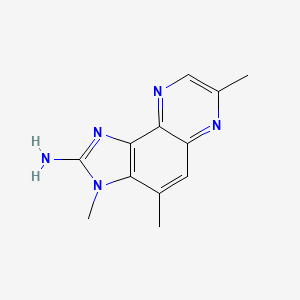
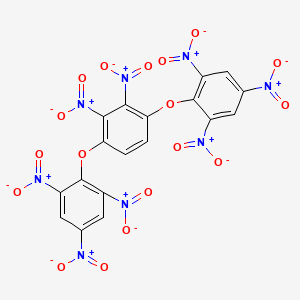
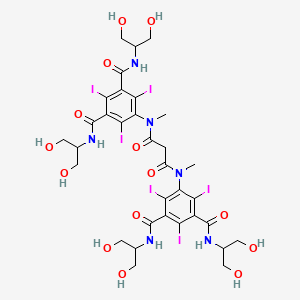
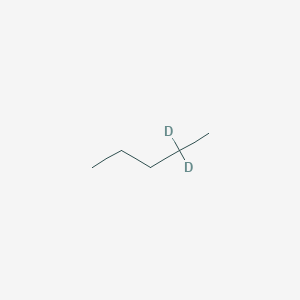
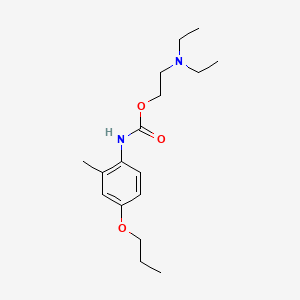
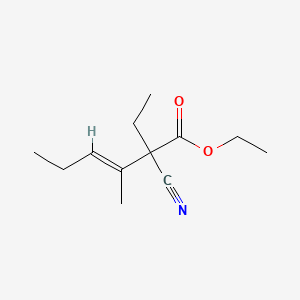
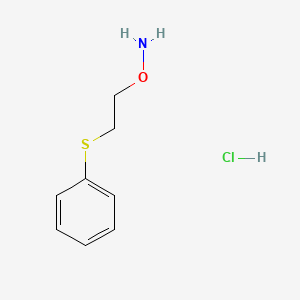
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

